N-(3-phenoxy-4-pyridinyl)ethanesulfonamide
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Overview
Description
N-(3-phenoxy-4-pyridinyl)ethanesulfonamide: is a chemical compound with the molecular formula C13H14N2O3S and a molecular weight of 278.33 g/mol It is characterized by the presence of a phenoxy group attached to a pyridine ring, which is further connected to an ethanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-phenoxy-4-pyridinyl)ethanesulfonamide typically involves the following steps:
Formation of the Phenoxy-Pyridine Intermediate: The initial step involves the reaction of 3-phenoxypyridine with an appropriate sulfonyl chloride under basic conditions to form the intermediate compound.
Sulfonamide Formation: The intermediate is then reacted with ethanesulfonamide in the presence of a suitable catalyst to yield the final product.
The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(3-phenoxy-4-pyridinyl)ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Various nucleophiles; reactions may require the use of catalysts or specific reaction conditions depending on the nucleophile.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
N-(3-phenoxy-4-pyridinyl)ethanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in inhibiting specific enzymes or pathways involved in diseases.
Mechanism of Action
The mechanism of action of N-(3-phenoxy-4-pyridinyl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both a phenoxy group and a pyridine ring, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
833455-54-2 |
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Molecular Formula |
C13H14N2O3S |
Molecular Weight |
278.33 g/mol |
IUPAC Name |
N-(3-phenoxypyridin-4-yl)ethanesulfonamide |
InChI |
InChI=1S/C13H14N2O3S/c1-2-19(16,17)15-12-8-9-14-10-13(12)18-11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,14,15) |
InChI Key |
FOUBNASCZPSQBW-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NC1=C(C=NC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
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